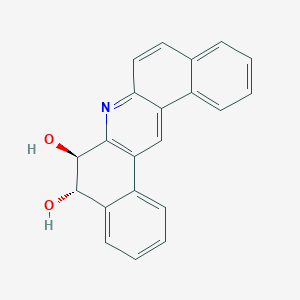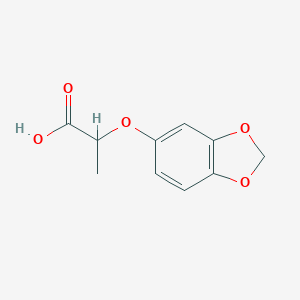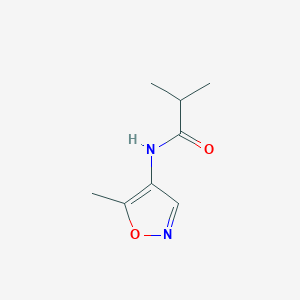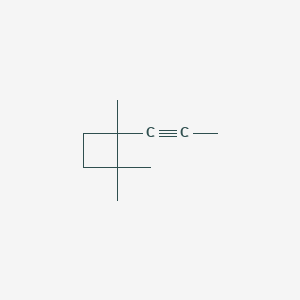
1,1,2-Trimethyl-2-prop-1-ynylcyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Trimethyl-2-prop-1-ynylcyclobutane, also known as TPC, is a cyclobutane derivative that has been widely studied for its potential applications in various fields of research. TPC is a colorless liquid that has a characteristic odor and is highly flammable. It is a stable compound that can be synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane is not fully understood, but it is believed to involve the inhibition of ion channels, particularly the voltage-gated potassium channels. 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane has been shown to selectively inhibit the activity of certain potassium channels, which can lead to the modulation of various physiological processes, including neuronal excitability and muscle contraction.
Efectos Bioquímicos Y Fisiológicos
1,1,2-Trimethyl-2-prop-1-ynylcyclobutane has been shown to have various biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cell proliferation, and the induction of apoptosis. 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane is its stability, which makes it a suitable compound for various lab experiments. 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane is also relatively easy to synthesize using various methods. However, one of the limitations of 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane is its high flammability, which requires special precautions when handling the compound.
Direcciones Futuras
There are several future directions for the research on 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its interactions with ion channels and other biomolecules. Additionally, the use of 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane as a monomer for the synthesis of novel polymers with unique properties is an area of interest for material science researchers.
Métodos De Síntesis
1,1,2-Trimethyl-2-prop-1-ynylcyclobutane can be synthesized using different methods, including the reaction of 1,1,2,2-tetramethylcyclobutane with propargyl chloride in the presence of a strong base, such as potassium tert-butoxide. Another method involves the reaction of 1,1,2,2-tetramethylcyclobutane with propargyl bromide in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
1,1,2-Trimethyl-2-prop-1-ynylcyclobutane has been studied for its potential applications in various fields of research, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane has been used as a building block for the synthesis of various compounds, including biologically active molecules. In material science, 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane has been used as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and high glass transition temperature. In medicinal chemistry, 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane has been studied for its potential as an anticancer agent and as a modulator of ion channels.
Propiedades
Número CAS |
110656-00-3 |
|---|---|
Nombre del producto |
1,1,2-Trimethyl-2-prop-1-ynylcyclobutane |
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
1,1,2-trimethyl-2-prop-1-ynylcyclobutane |
InChI |
InChI=1S/C10H16/c1-5-6-10(4)8-7-9(10,2)3/h7-8H2,1-4H3 |
Clave InChI |
YDXZOZAYBOKILQ-UHFFFAOYSA-N |
SMILES |
CC#CC1(CCC1(C)C)C |
SMILES canónico |
CC#CC1(CCC1(C)C)C |
Sinónimos |
Cyclobutane, 1,1,2-trimethyl-2-(1-propynyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



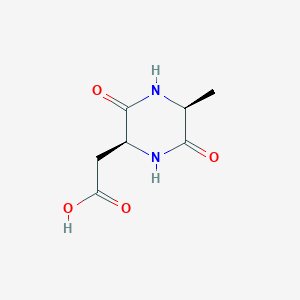
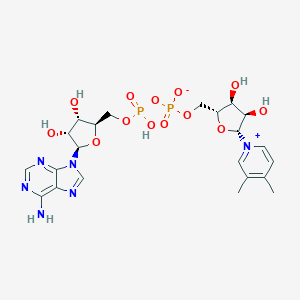
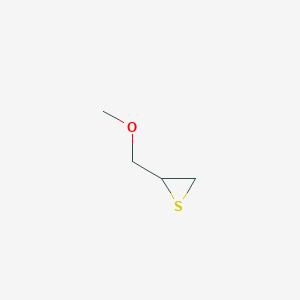
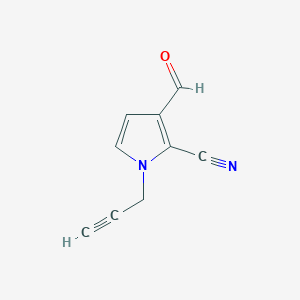
![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)
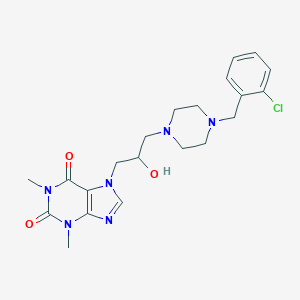
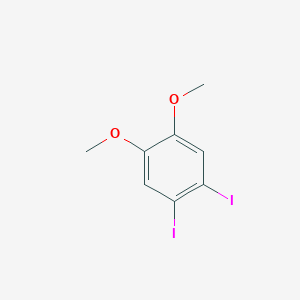
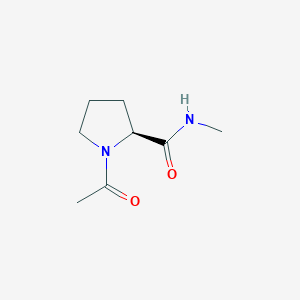
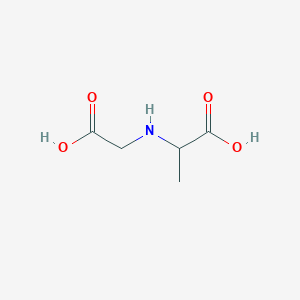
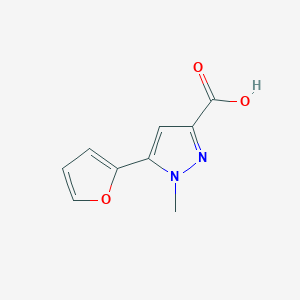
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11550.png)
